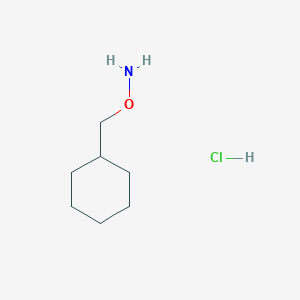

O-(环己基甲基)羟胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of hydroxylamine derivatives involves reactions under controlled conditions to ensure the formation of the desired product. For example, the reaction of 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine hydrochloride and sodium acetate leads to the production of corresponding oximes, indicating a method for synthesizing hydroxylamine derivatives including those similar to O-(Cyclohexylmethyl)hydroxylamine hydrochloride (Dimmock et al., 1992).

Molecular Structure Analysis The structure of hydroxylamine derivatives is often elucidated using techniques such as high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis. These techniques help in understanding the molecular geometry and the electronic environment of the atoms within the molecule (Dimmock et al., 1992).

Chemical Reactions and Properties Hydroxylamine derivatives participate in various chemical reactions, including cycloadditions and rearrangements, which are crucial for synthesizing complex organic compounds. The reactivity of these compounds can be attributed to the presence of the hydroxylamine group, which acts as a nucleophile in many reactions (Saravanan, Babu, & Muthusubramanian, 2007).

Physical Properties Analysis The physical properties of hydroxylamine derivatives, such as melting points, boiling points, and solubility in various solvents, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different chemical environments.

Chemical Properties Analysis Hydroxylamine derivatives exhibit a range of chemical properties, including reactivity towards carbonyl compounds, ability to undergo oxidation and reduction, and participation in the formation of heterocycles. These chemical properties make hydroxylamine derivatives valuable in organic synthesis and chemical research (Nosova et al., 2020).

科学研究应用

串联开环和肟化

Saravanan 等人(2007 年)探讨了羟胺盐酸盐与 3-芳酰基-1-氰基-4-羟基-2,4,6-三芳基环己烷羧酸乙酯的反应,通过串联开环和肟化过程生成 2-[氨基(羟基亚氨基)甲基]-3-芳基-5-(羟基亚氨基)-5-芳基戊酸乙酯。产物的结构通过核磁共振和 X 射线技术得到证实,并通过分子动力学模拟研究了它们的构象特征 Saravanan、Vignesh Babu 和 Muthusubramanian,2007 年.

超声波辐照下的合成

李等人(2006 年)证明了在乙醇中超声波辐照下醛和酮与羟胺盐酸盐的缩合,生成肟,具有高效率,与传统方法相比,反应条件更温和,反应时间更短,收率更高 李、李和李,2006 年.

烯烃的臭氧化

Ishmuratov 等人(2014 年)报道了在 CH2Cl2-AcOH 中通过羟胺和半碳酰肼的盐酸盐有效还原烯烃臭氧化产生的过氧化物产物,生成羧酸及其衍生物。该过程显示出有利于形成含氮有机化合物,表明在有机合成中具有多功能的应用 Ishmuratov、Legostaeva、Garifullina、Botsman、Muslukhov 和 Tolstikov,2014 年.

羟胺的形成和分解

徐等人(2014 年)对微孔钛硅酸盐环己酮氨肟化中的羟胺形成和分解进行了全面研究。这项研究强调了羟胺中间体在催化过程中的关键作用,以及催化剂类型对羟胺形成和分解效率的影响 徐、姜宏、杨和吴,2014 年.

安全和危害

“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer .

未来方向

Future directions for improving the synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” involve developing more efficient and environmentally friendly methods . This includes the development of metal-free and transition-metal-based homogeneous catalysts, which display the highest turnovers .

属性

IUPAC Name |

O-(cyclohexylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQCICBYSOODN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(Cyclohexylmethyl)hydroxylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)